8-Chloro-3-methoxy-1,7-naphthyridine

Vue d'ensemble

Description

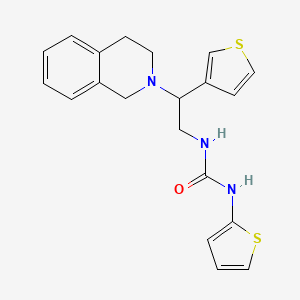

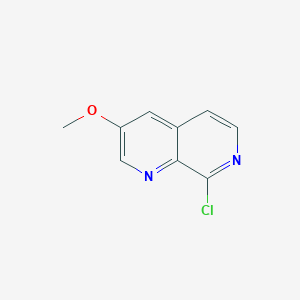

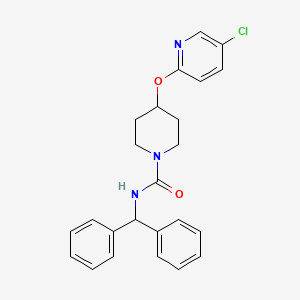

8-Chloro-3-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a powder that is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 8-Chloro-3-methoxy-1,7-naphthyridine, has been achieved through various methods. These include multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-methoxy-1,7-naphthyridine is represented by the InChI code 1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis

8-Chloro-3-methoxy-1,7-naphthyridine is a powder with a molecular weight of 194.62 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Anticancer Properties

“8-Chloro-3-methoxy-1,7-naphthyridine” is a type of 1,6-naphthyridines, which are known for their pharmacological activities . Specifically, they have been found to have anticancer properties . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

Anti-HIV Properties

In addition to their anticancer properties, 1,6-naphthyridines also have anti-HIV (Human Immunodeficiency Virus) properties . This makes “8-Chloro-3-methoxy-1,7-naphthyridine” a potential compound for HIV treatment research .

Antimicrobial Properties

“8-Chloro-3-methoxy-1,7-naphthyridine” also has antimicrobial properties . This means it can be used in the development of new antimicrobial agents .

Analgesic Properties

1,6-naphthyridines, including “8-Chloro-3-methoxy-1,7-naphthyridine”, have been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases .

Antioxidant Properties

Finally, “8-Chloro-3-methoxy-1,7-naphthyridine” has antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and this property could have numerous health benefits .

Mécanisme D'action

Target of Action

Naphthyridines, the core structure of this compound, are known to interact with a variety of biological targets .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Naphthyridines have been associated with a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Pharmacokinetics

The compound’s molecular weight (19462) suggests it may have suitable properties for oral bioavailability .

Result of Action

Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse cellular effects .

Action Environment

The compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-3-methoxy-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMYAWZLXRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methoxy-1,7-naphthyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2855587.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2855591.png)

![tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B2855595.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride](/img/structure/B2855596.png)

![N-[1-Benzyl-4-(hydroxymethyl)piperidin-3-YL]but-2-ynamide](/img/structure/B2855601.png)